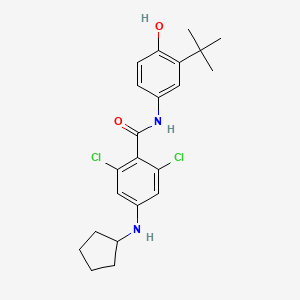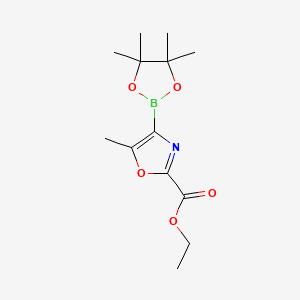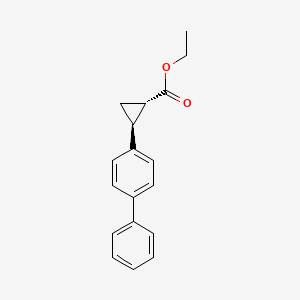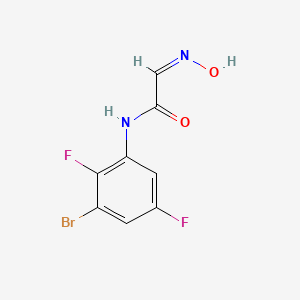
(R)-2-Bromo-1,1,1-trifluoro-3-methyl-butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Bromo-1,1,1-trifluoro-3-methyl-butane is an organobromine compound characterized by the presence of a bromine atom, three fluorine atoms, and a methyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane typically involves the bromination of 1,1,1-trifluoro-3-methyl-butane. This can be achieved through the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can also participate in elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used, often in solvents like tetrahydrofuran (THF) or ethanol (EtOH).
Major Products:
Substitution Reactions: Products include alcohols, nitriles, and amines.
Elimination Reactions: The major product is typically an alkene.
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane is utilized in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane exerts its effects is primarily through its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by inductively withdrawing electron density, making the carbon-bromine bond more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
- ®-2-Chloro-1,1,1-trifluoro-3-methyl-butane
- ®-2-Iodo-1,1,1-trifluoro-3-methyl-butane
- ®-2-Bromo-1,1,1-trifluoro-2-methyl-butane
Comparison: ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability compared to its chloro and iodo analogs. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s reactivity in various chemical transformations.
Eigenschaften
CAS-Nummer |
1349699-90-6 |
|---|---|
Molekularformel |
C5H8BrF3 |
Molekulargewicht |
205.02 g/mol |
IUPAC-Name |
(2R)-2-bromo-1,1,1-trifluoro-3-methylbutane |
InChI |
InChI=1S/C5H8BrF3/c1-3(2)4(6)5(7,8)9/h3-4H,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
ZOPGBRVDWFPISZ-SCSAIBSYSA-N |
Isomerische SMILES |
CC(C)[C@H](C(F)(F)F)Br |
Kanonische SMILES |
CC(C)C(C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13904102.png)


![6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13904116.png)
![exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13904118.png)

![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptan-5-one](/img/structure/B13904126.png)
![Ethyl 3-{[(5-chloropyridin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13904135.png)

![5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine](/img/structure/B13904153.png)


![Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B13904178.png)

